Thalassotalic acid C

Description

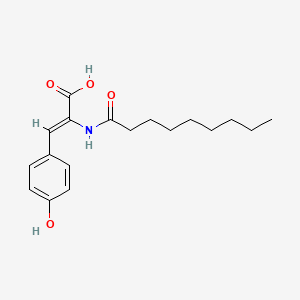

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-(4-hydroxyphenyl)-2-(nonanoylamino)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-2-3-4-5-6-7-8-17(21)19-16(18(22)23)13-14-9-11-15(20)12-10-14/h9-13,20H,2-8H2,1H3,(H,19,21)(H,22,23)/b16-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHZLBFGDTXIKKL-SSZFMOIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)NC(=CC1=CC=C(C=C1)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCC(=O)N/C(=C\C1=CC=C(C=C1)O)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Methodologies in Isolation and Structural Elucidation

Cultivation and Bioreactor Fermentation Strategies for Producer Microorganisms

Thalassotalic acid C is a secondary metabolite produced by the marine Gram-negative bacterium, Thalassotalea sp. strain PP2-459. researchgate.netegejfas.org This strain was originally isolated from a bivalve aquaculture facility, highlighting the vast and still largely untapped resource of marine microorganisms for novel natural products. researchgate.netnih.gov Members of the genus Thalassotalea are known to be ubiquitous in diverse marine environments and typically require sodium ions for growth, thriving on seawater-based media. researchgate.netplos.org

To obtain sufficient quantities of this compound for comprehensive structural analysis and biological testing, large-scale fermentation of Thalassotalea sp. PP2-459 was necessary. The laboratory cultivation was conducted in a YP seawater medium. uri.edu The fermentation process was carried out under specific controlled conditions in bioreactors, with the temperature maintained at 25 °C and agitation set to 200 rpm to ensure adequate aeration and nutrient distribution for optimal bacterial growth and secondary metabolite production. uri.edu

Advanced Chromatographic Separation and Purification Protocols

Following fermentation, the isolation of this compound from the complex culture broth required a multi-step purification strategy involving advanced chromatographic techniques. The process began with the extraction of the crude metabolites from the fermentation culture, which was then subjected to sophisticated separation protocols to isolate the target compound.

Reversed-Phase Chromatography Techniques for Compound Isolation

Reversed-phase chromatography was a cornerstone of the purification process for this compound. uri.edu This technique separates molecules based on their hydrophobicity. hmdb.ca In this method, the stationary phase is non-polar (e.g., silica (B1680970) gel modified with C18 alkyl chains), while the mobile phase is a polar solvent system, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. hmdb.ca

When the crude extract is loaded onto the column, hydrophobic compounds like the thalassotalic acids adsorb to the non-polar stationary phase. By gradually increasing the concentration of the organic solvent in the mobile phase (a gradient elution), the polarity of the mobile phase is decreased, causing the bound compounds to elute in order of increasing hydrophobicity. this compound, with its C12 N-acyl chain, possesses a distinct hydrophobicity compared to its analogues, Thalassotalic acid A (C10 chain) and B (C8 chain), which allows for their effective separation using this method. probes-drugs.org The use of acidic modifiers in the mobile phase is also a common practice to ensure that acidic compounds like this compound remain in their neutral, protonated form, which results in sharper peaks and improved separation. probes-drugs.org

UV-Directed Isolation Methodologies

The isolation process was significantly guided by UV detection. researchgate.net this compound contains a dehydrotyrosine chromophore, a structural feature that absorbs ultraviolet light at specific wavelengths. probes-drugs.orgnp-mrd.org This characteristic allows for real-time monitoring of the column effluent with a UV detector during chromatography. The fractions containing compounds that absorb UV light at the characteristic wavelengths for the dehydrotyrosine core (e.g., around 280 nm) are selectively collected for further analysis. np-mrd.org This UV-directed isolation is a powerful and efficient strategy, enabling researchers to specifically target and isolate compounds of interest from a complex mixture, thereby streamlining the purification workflow. researchgate.net

Comprehensive Spectroscopic and Spectrometric Characterization Approaches for Structural Assignment

Once purified, the definitive structure of this compound was established through a combination of high-resolution mass spectrometry and multidimensional nuclear magnetic resonance spectroscopy. These methods provide unambiguous data on the elemental composition, molecular weight, and the precise arrangement and connectivity of atoms within the molecule.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-resolution mass spectrometry (HRMS) was employed to determine the exact elemental composition of this compound. researchgate.net The compound was analyzed using high-resolution electrospray ionization mass spectrometry (HRESIMS), which provided a highly accurate mass measurement of the molecule. uri.edu

The analysis yielded an ion at a mass-to-charge ratio (m/z) of 318.1699 in negative ion mode, corresponding to the deprotonated molecule [M-H]⁻. This experimental value was consistent with the calculated mass for the molecular formula C₁₈H₂₅NO₄, confirming the elemental composition of the compound. uri.edu This information is the foundational step in the process of structural elucidation.

| Compound | Molecular Formula | Ion Mode | Observed m/z [M-H]⁻ | Calculated m/z [M-H]⁻ |

| This compound | C₁₈H₂₅NO₄ | Negative | 318.1699 | 318.1705 |

Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Connectivity and Stereochemistry

The precise atomic connectivity and stereochemistry of this compound were elucidated through an extensive series of Nuclear Magnetic Resonance (NMR) experiments. researchgate.net While one-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information about the types and number of hydrogen and carbon atoms, two-dimensional (2D) NMR techniques are essential for assembling the complete molecular structure. acs.org

Key 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were utilized.

COSY spectra reveal proton-proton (¹H-¹H) coupling networks, which were used to establish the spin systems within the dodecanoyl fatty acid chain and the p-hydroxyphenyl group.

HSQC spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC spectra show correlations between protons and carbons over two to three bonds. This was crucial for connecting the structural fragments, for example, by showing correlations between the protons of the fatty acid chain and the carbonyl carbon of the amide bond, and between the vinyl proton and carbons in the aromatic ring, thus piecing together the entire N-dodecanoyl-dehydrotyrosine structure.

The analysis of these comprehensive 1D and 2D NMR datasets allowed for the complete assignment of all proton and carbon signals and confirmed the (Z)-configuration of the double bond, leading to the final structural determination of this compound. uri.edu

Correlated Spectroscopy (COSY) Applications

Correlated Spectroscopy (COSY) is a homonuclear 2D NMR experiment that identifies protons that are coupled to each other, typically through two or three covalent bonds (²J or ³J coupling). In the COSY spectrum of this compound, cross-peaks reveal the connectivity within specific spin systems.

Key expected COSY correlations would map out the aliphatic nonanoyl chain. For instance, the terminal methyl protons (H-9') would show a correlation to the adjacent methylene (B1212753) protons (H-8'), which in turn would couple to H-7', and so on, establishing the linear sequence of the fatty acid chain. A crucial correlation would be observed between the protons at H-2' and H-3', confirming the start of the acyl chain adjacent to the amide carbonyl. In the aromatic portion, the doublet at 7.48 ppm (H-5, H-9) would show a clear correlation with the doublet at 6.76 ppm (H-6, H-8), confirming their ortho relationship on the para-substituted hydroxyphenyl ring.

Heteronuclear Multiple Bond Correlation (HMBC) Spectroscopy

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy detects longer-range correlations between protons and carbons, typically over two or three bonds (²J and ³J). This experiment is crucial for connecting the individual spin systems identified by COSY and for placing quaternary carbons within the molecular skeleton.

In the structural elucidation of this compound, several key HMBC correlations would be decisive:

Connecting the Rings and Chains: The olefinic proton H-3 (δH 7.18) is expected to show correlations to the aromatic carbons C-4, C-5, and C-9, as well as to the enoic acid carbonyl C-1 (δC 166.8). This firmly establishes the linkage between the hydroxyphenyl ring and the dehydroamino acid core.

Positioning the Amide: The amide proton (NH, δH 9.22) would show correlations to the amide carbonyl C-1' (δC 172.1) and the olefinic carbons C-2 (δC 124.1) and C-3 (δC 132.3), confirming the N-acyl linkage.

Placing the Acyl Chain: The methylene protons at H-2' (δH 2.24) would show a key correlation to the amide carbonyl carbon C-1' (δC 172.1), linking the nonanoyl chain to the nitrogen atom.

Confirming the Aromatic Substitution: The aromatic protons H-5/H-9 would show correlations to C-3 and C-7, confirming the para-substitution pattern.

Table 2: Predicted Key HMBC Correlations for this compound

| Proton (δH) | Correlated Carbons (δC) | Structural Fragment Confirmed |

|---|---|---|

| H-3 (7.18) | C-1, C-2, C-4, C-5, C-9 | Linkage of dehydroamino acid to phenyl ring |

| H-5/H-9 (7.48) | C-3, C-7 | para-substituted phenyl ring |

| NH (9.22) | C-1', C-2, C-3 | N-acyl dehydrotyrosine core |

Nuclear Overhauser Effect Spectroscopy (NOESY) for Configurational Assignment

The Nuclear Overhauser Effect Spectroscopy (NOESY) experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is particularly powerful for determining stereochemistry, such as the configuration of double bonds. The synthesis of this compound included analysis by 2D NOESY to confirm the molecule's configuration. acs.org

For this compound, the key stereochemical feature to confirm is the Z-configuration of the C2=C3 double bond. In a NOESY spectrum, a spatial correlation (cross-peak) would be observed between the amide proton (NH) and the olefinic proton (H-3). This proximity is characteristic of the Z-isomer, where these two protons are on the same side of the double bond. Conversely, in the E-isomer, the amide proton would be spatially close to the aromatic protons (H-5/H-9), and a NOE would be expected between them instead. The presence of the NH/H-3 correlation and absence of an NH/H-5(9) correlation provides definitive evidence for the assigned (Z)-geometry.

Application of Computational Tools for Structural Confirmation and Elucidation

While NMR spectroscopy is the primary tool for determining the connectivity and relative stereochemistry of a molecule, computational methods are increasingly used for confirmation and for determining absolute configuration, which is often challenging to establish by NMR alone. researchgate.net

For chiral molecules, a powerful computational technique involves the calculation of the electronic circular dichroism (ECD) spectrum using time-dependent density functional theory (TD-DFT). The process involves first performing a conformational search to identify the most stable, low-energy conformers of the molecule. Then, the ECD spectrum is calculated for each significant conformer. A Boltzmann-averaged theoretical spectrum is then generated and compared to the experimental ECD spectrum of the natural product. A match between the experimental and calculated spectra for a specific enantiomer provides strong evidence for its absolute configuration.

Another application is the use of computational chemistry to predict NMR chemical shifts. By calculating the expected ¹H and ¹³C chemical shifts for a proposed structure using methods like DFT, researchers can compare the theoretical values to the experimental data. A strong correlation supports the proposed structure. Furthermore, computational tools can predict other physical properties, such as the collision cross section (CCS) in ion mobility-mass spectrometry, which provides information about the molecule's three-dimensional shape. acs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

Biosynthetic Pathways of Thalassotalic Acid C

Elucidation of Precursor Molecules in N-Acyl Dehydrotyrosine Biosynthesis

The biosynthesis of N-acyl dehydrotyrosines, including thalassotalic acid C, originates from the convergence of fatty acid and amino acid metabolic pathways. The fundamental precursors are a long-chain fatty acid and the amino acid L-tyrosine. frontiersin.orgnih.gov The fatty acid is not utilized in its free form but is first activated as a thioester by binding to an acyl carrier protein (ACP), forming an acyl-ACP. frontiersin.org This activation is a common strategy in bacterial fatty acid metabolism, preparing the acyl chain for transfer.

The second primary precursor is L-tyrosine. nih.gov This canonical amino acid serves as the core scaffold onto which the acyl chain is attached. In the case of thalassotalic acids, the initial product is an N-acyl-L-tyrosine intermediate. researchgate.netnih.gov This intermediate is the direct precursor to the final dehydro-form of the molecule. The specific fatty acid incorporated determines the final identity of the thalassotalic acid analogue (e.g., A, B, or C). acs.org

| Precursor Type | Specific Molecule | Role in Biosynthesis |

| Fatty Acid Precursor | Acyl-ACP (Acyl Carrier Protein thioester) | Provides the long aliphatic chain. |

| Amino Acid Precursor | L-tyrosine | Forms the core amino acid structure. |

| Key Intermediate | N-acyl-L-tyrosine | The direct precursor that undergoes oxidation to form the dehydrotyrosine moiety. researchgate.netnih.gov |

Characterization of Key Enzymatic Transformations (e.g., N-acyl amino acid synthases)

Two critical enzymatic transformations define the biosynthesis of this compound: the amide bond formation and the subsequent dehydration of the tyrosine residue.

The key enzyme responsible for ligating the activated fatty acid to the amino group of L-tyrosine is an N-acyl amino acid synthase (NAS) . researchgate.netfrontiersin.org These synthases catalyze the formation of an amide bond between the acyl-ACP and the amino acid, releasing the ACP and generating the N-acyl-L-tyrosine intermediate. frontiersin.org NAS enzymes are a diverse group of acyltransferases that are frequently identified in environmental bacteria and are responsible for producing a wide array of N-acyl amino acids. mdpi.comasm.org

Following the N-acylation, the N-acyl-L-tyrosine intermediate undergoes an oxidation reaction to introduce a double bond into the tyrosine side chain, creating the characteristic dehydrotyrosine moiety. researchgate.netnih.gov The specific enzyme catalyzing this conversion to N-acyldehydrotyrosine has not yet been definitively identified, though it is suggested to be an N-acyl amino acid dehydratase. researchgate.net This step is described as an unresolved enzymatic dehydration in the biosynthetic pathway.

Genetic Determinants and Gene Cluster Analysis for Production

While the specific biosynthetic gene cluster (BGC) for this compound in Thalassotalea sp. PP2-459 has not been fully elucidated, the genetic basis can be inferred from studies of similar compounds and general principles of microbial secondary metabolism. researchgate.net The biosynthesis is expected to be encoded by a dedicated gene cluster containing all the necessary enzymatic machinery.

In silico gene cluster analysis is a primary tool for predicting the biosynthetic pathways of natural products like thalassotalic acids. frontiersin.org This approach was used to propose the biosynthetic route for the structurally related stieleriacines. frontiersin.org A key feature sought in such analyses is the presence of a gene encoding an N-acyl amino acid synthase (NAS), which is essential for the primary amide bond formation. researchgate.net The frequent discovery of NAS genes in metagenomic libraries from environmental DNA suggests that the capacity to produce N-acyl amino acids is widespread among bacteria. asm.org The analysis of genomes for NAS genes, often found alongside genes for other modifying enzymes, provides a roadmap for identifying potential producers and understanding the synthesis of these compounds. asm.org

Regulation of Biosynthesis in Response to Environmental Stimuli

Specific details on the regulation of this compound biosynthesis in response to environmental cues are not yet available in the scientific literature. However, the wide distribution of structurally related N-acyl amino acids suggests they may play important roles as signaling molecules in microbial communities. frontiersin.org The production of such compounds can be influenced by factors like nutrient availability, population density (quorum sensing), and interactions with other organisms. For instance, many Gram-negative bacteria use N-acyl-homoserine lactones, which are structurally related to N-acyl amino acids, for quorum sensing to regulate various processes. researchgate.net This suggests that the biosynthesis of this compound could be similarly regulated, potentially playing a role in the producing organism's ecological interactions, although this remains to be experimentally verified.

Comparative Biosynthetic Analysis with Other Marine-Derived N-Acyl Amino Acids

The biosynthetic pathway of thalassotalic acids shares significant similarities with that of other marine-derived N-acyl amino acids, particularly the stieleriacines, which are N-acyl dehydrotyrosines produced by the planctomycete Stieleria neptunia. frontiersin.org

Similarities:

Both pathways commence with an N-acyl amino acid synthase (NAS) that joins an activated fatty acid (acyl-ACP) with an amino acid derivative. frontiersin.org

Both pathways result in an N-acylated dehydrotyrosine structure, indicating a shared, though not fully understood, enzymatic step for the dehydration of an N-acyl-L-tyrosine precursor. researchgate.netnih.govfrontiersin.org

Differences:

A key distinguishing feature of stieleriacines is the C-methylation in the meta-position of the aromatic ring of the tyrosine moiety, a modification absent in thalassotalic acids. researchgate.net

The biosynthetic gene cluster for stieleriacines contains a putative methyltransferase gene, which is likely responsible for this C-methylation. researchgate.net

This comparative analysis highlights a modularity in the biosynthesis of these marine natural products, where a core pathway (NAS-dependent acylation and subsequent dehydration) can be embellished with additional enzymatic modifications (like methylation) to generate structural diversity.

| Feature | This compound | Stieleriacine D |

| Producing Organism | Thalassotalea sp. (Bacterium) researchgate.net | Stieleria neptunia (Planctomycete) frontiersin.org |

| Core Amino Acid | Tyrosine nih.gov | Tyrosine frontiersin.org |

| Key Acylation Enzyme | N-Acyl Amino Acid Synthase (NAS) researchgate.net | N-Acyl Amino Acid Synthase (NAS) frontiersin.org |

| Key Modification | Dehydration to dehydrotyrosine nih.gov | Dehydration to dehydrotyrosine and C-methylation of the aromatic ring researchgate.net |

| Precursor Intermediate | N-acyl-L-tyrosine researchgate.net | O-methyl-tyrosine and oleoyl-ACP are likely precursors frontiersin.org |

Chemical Synthesis Strategies for Thalassotalic Acid C and Its Analogues

Development of Concise and Modular Total Synthesis Routes

A key achievement in the study of this compound class has been the development of a concise and modular total synthesis, which allows for the efficient production of Thalassotalic acid C and its natural congeners. acs.orgacs.org This approach contrasts with potentially longer, more linear synthetic sequences, offering advantages in efficiency and adaptability. acs.org One reported route accomplishes the first total synthesis of Thalassotalic acids A and C in nine steps, highlighting the use of a Horner-Wadsworth-Emmons reaction as a key step. nupals.ac.jp However, a more recent and highly efficient three-step modular synthesis has been devised, providing a powerful tool for accessing these molecules and their derivatives. acs.orgacs.org

Retrosynthetic analysis, a method of working backward from a target molecule to simpler, commercially available starting materials, forms the foundation of a logical synthetic plan. ethz.chnumberanalytics.com For this compound, a modular N-acyldehydrotyrosine, the retrosynthetic strategy hinges on a few key disconnections.

The primary disconnection simplifies the target molecule at the amide bond and the dehydrotyrosine core. This approach identifies an N-acyldehydrotyrosine azlactone as a key synthetic intermediate. This azlactone (or oxazolone) is a versatile precursor because it contains the core dehydrotyrosine skeleton with the correct alkene geometry pre-installed. acs.org This intermediate can then be retrosynthetically disconnected back to a suitable N-acylglycine and an aromatic aldehyde, in this case, p-acetoxybenzaldehyde. acs.org This strategy is inherently modular; by simply varying the acyl group on the glycine (B1666218) starting material, a wide range of analogues can be accessed from a common aldehyde precursor. acs.orgacs.org

The key synthons (idealized fragments) and their corresponding synthetic equivalents are:

Target Molecule: this compound

Precursor 1: An N-dodecanoyl-dehydrotyrosine azlactone.

Precursor 2 (from Precursor 1): N-dodecanoylglycine and p-acetoxybenzaldehyde.

This analysis leads to a convergent and flexible forward synthesis. acs.org

The successful execution of the modular synthesis of this compound relies on a sequence of robust and well-established chemical transformations. acs.org The three-step synthesis confirms the structure of the natural products and provides a route for further optimization studies. acs.orgacs.org

The key transformations in the concise, modular route are:

N-acylation of Glycine: The synthesis begins by acylating glycine with the appropriate acyl chloride. For this compound, dodecanoyl chloride is used to produce N-dodecanoylglycine. This step introduces the specific fatty acid side chain that characterizes each analogue.

Erlenmeyer–Plöchl Azlactone Synthesis: This is the cornerstone of the synthesis. The N-acylglycine (e.g., N-dodecanoylglycine) is condensed with p-acetoxybenzaldehyde in the presence of an acid anhydride (B1165640) catalyst. This reaction constructs the central 2,4-disubstituted oxazolone (B7731731) ring and, crucially, establishes the desired (Z)-geometry of the exocyclic double bond in a stereospecific manner. acs.org

Hydrolysis and Deprotection: The final step involves the treatment of the azlactone intermediate with a base, such as sodium hydroxide. This single operation achieves two transformations: the hydrolytic opening of the azlactone ring to form the N-acyldehydrotyrosine amide and carboxylic acid, and the saponification of the acetate (B1210297) protecting group on the phenol (B47542) to reveal the free hydroxyl group of the tyrosine moiety. acs.org This step yields the final this compound in high yield. acs.org

An alternative synthetic approach has been reported that employs a Horner-Wadsworth-Emmons reaction as the key step for forming the alkene. nupals.ac.jp This method typically favors the formation of (E)-alkenes, which contrasts with the (Z)-geometry established by the Erlenmeyer-Plöchl reaction and confirmed for the natural product. acs.orgnupals.ac.jp

Table 1: Key Chemical Transformations in the Modular Synthesis of this compound

| Step | Reaction Type | Reactants | Key Reagents/Conditions | Product | Purpose |

|---|---|---|---|---|---|

| 1 | N-Acylation | Glycine, Dodecanoyl chloride | Base | N-Dodecanoylglycine | Introduction of the C12 acyl side chain. |

| 2 | Erlenmeyer–Plöchl Reaction | N-Dodecanoylglycine, p-Acetoxybenzaldehyde | Acetic Anhydride, Sodium Acetate | N-dodecanoyl-dehydrotyrosine azlactone | Formation of the core azlactone ring and stereospecific installation of the (Z)-alkene. |

| 3 | Hydrolysis / Deprotection | Azlactone Intermediate | Sodium Hydroxide (NaOH) | This compound | Ring-opening of the azlactone and deprotection of the phenol to yield the final product. |

This table is generated based on the modular synthesis described by Schulz et al. (2019). acs.org

The synthesis of natural products, even relatively simple ones, presents distinct challenges that drive chemical innovation. scripps.edu

Stereocontrol: A primary challenge is controlling the geometry of the double bond. The innovation of using the Erlenmeyer–Plöchl reaction provides an elegant solution, as it stereospecifically yields the required (Z)-isomer. acs.org This avoids the formation of difficult-to-separate geometric isomers that might arise from less selective methods.

Modularity and Efficiency: A major innovation of the reported three-step synthesis is its modularity. acs.orgacs.org By creating a general azlactone precursor, the synthesis allows for the rapid generation of various analogues by simply swapping the acyl chain at the beginning of the sequence. This is a significant advantage for SAR studies compared to more linear approaches.

Purification: A practical challenge in synthesizing molecules like this compound is their amphipathic nature, stemming from the polar N-acyldehydrotyrosine head group and the long, hydrophobic C12 alkyl chain. This can lead to issues with solubility and purification, often requiring careful selection of chromatographic conditions. nih.gov

Key Enabling Synthetic Methodologies and Chemical Transformations

Synthetic Approaches to Structural Analogues and Derivatives for Research Applications

The development of a modular synthetic route is particularly valuable for producing structural analogues and derivatives. acs.orgnih.gov These compounds are essential for conducting Structure-Activity Relationship (SAR) studies, which aim to understand how specific structural features of a molecule influence its biological activity.

Using the concise, three-step synthesis, researchers have successfully prepared not only the natural Thalassotalic acids A, B, and C but also two unnatural analogues containing nonanoyl (C9) and undecanoyl (C11) fatty acid chains. acs.org The purpose of synthesizing this focused library of compounds was to investigate the effect of the acyl chain length on tyrosinase inhibition. The results of these studies revealed that synthetic analogues could exhibit even greater potency than the naturally occurring compounds, with one analogue showing an IC₅₀ value of 65 μM compared to 130 μM for Thalassotalic acid A. acs.orgacs.org This demonstrates the power of synthetic chemistry to not only access but also optimize natural product scaffolds for enhanced biological function. sciprofiles.com

Table 2: Synthesized Thalassotalic Acid Analogues and their Acyl Chains

| Compound | Acyl Chain | Chain Length | Natural/Synthetic |

|---|---|---|---|

| Thalassotalic Acid B | Octanoyl | C8 | Natural |

| Analogue 1 | Nonanoyl | C9 | Synthetic |

| Thalassotalic Acid A | Decanoyl | C10 | Natural |

| Analogue 2 | Undecanoyl | C11 | Synthetic |

| This compound | Dodecanoyl | C12 | Natural |

This table is generated based on the analogues synthesized by Schulz et al. (2019). acs.org

Stereocontrolled Synthesis Aspects for Enantiomeric Purity

In the synthesis of chiral molecules, achieving high enantiomeric purity through stereocontrolled reactions is paramount. organic-chemistry.orgnih.gov For this compound, the critical stereochemical element is not a chiral carbon center—the α-carbon is part of a C=C double bond and is therefore achiral—but rather the geometric configuration of this alkene.

The modular synthesis reported by Schulz et al. achieves excellent stereocontrol through the use of the Erlenmeyer–Plöchl reaction. acs.org This reaction proceeds through a cyclic transition state that preferentially leads to the formation of the (Z)-geometric isomer. The structural identity and the (Z)-configuration of the synthetic product were unequivocally confirmed by comparison of its ¹H and ¹³C NMR spectra with those of the authenticated natural product isolated from Thalassotalea sp. PP2-459. acs.org This stereospecificity is a key advantage of the synthetic route, ensuring that the correct, biologically active isomer is produced without the need for isomeric separation. acs.orgdoi.org

Scalability Considerations for Research and Pre-commercial Production

The ability to scale up a synthesis is a critical consideration for producing sufficient material for extensive research or for potential commercial development. news-medical.net Several factors make the modular synthesis of this compound amenable to scaling.

Starting Materials: The synthesis utilizes readily available and relatively inexpensive starting materials, including glycine, various fatty acids (or their acyl chlorides), and p-hydroxybenzaldehyde derivatives. The accessibility of raw materials is a fundamental prerequisite for any large-scale chemical production.

Robust Reactions: The chemical transformations involved, such as N-acylation, the Erlenmeyer-Plöchl reaction, and saponification, are generally robust and well-understood reactions that can be adapted to larger-scale reactor systems. acs.orgnews-medical.net

While the synthesis itself is scalable, a key challenge in pre-commercial production would be the development of an efficient, large-scale purification protocol. news-medical.net The hydrophobic nature of the long acyl chain could complicate purification by standard chromatography. Therefore, developing robust crystallization methods would be essential for obtaining high-purity material in a cost-effective and scalable manner. nih.gov

Biological Activities and Molecular Mechanisms of Action

Tyrosinase Inhibitory Profile of Thalassotalic Acid C

This compound has been identified as an inhibitor of tyrosinase, a key enzyme in the process of melanin (B1238610) biosynthesis. core.ac.uknih.gov This enzyme catalyzes the oxidation of tyrosine, which is the rate-limiting step in the production of melanin pigments. acs.org The inhibition of tyrosinase is a focal point for research in cosmetics and agriculture to control pigmentation and browning. acs.org

Research has quantitatively measured the tyrosinase inhibitory activity of this compound. In vitro assays determined its half-maximal inhibitory concentration (IC₅₀), which is the concentration of an inhibitor required to reduce the activity of an enzyme by half. For this compound, the reported IC₅₀ value is 280 ± 10 μM. core.ac.uknih.gov This value provides a quantitative measure of its potency as a tyrosinase inhibitor.

The efficacy of this compound as a tyrosinase inhibitor has been evaluated in comparison to other compounds in its family and to well-established inhibitors. core.ac.uknih.gov Thalassotalic acid A, a structurally similar compound isolated from the same source, exhibits a stronger inhibitory effect with an IC₅₀ value of 130 ± 10 μM. core.ac.uknih.gov

When compared to commercially used tyrosinase inhibitors, this compound shows lower potency. core.ac.uknih.gov Kojic acid, a widely used agent in skin whitening products, is a more potent inhibitor with an IC₅₀ of 46 μM. core.ac.uknih.gov Arbutin, another common inhibitor, also demonstrates greater efficacy with an IC₅₀ of 100 μM. core.ac.uknih.gov

Interactive Table: Comparative Tyrosinase Inhibition (IC₅₀)

| Compound | IC₅₀ Value (μM) | Source |

| This compound | 280 ± 10 | core.ac.uknih.gov |

| Thalassotalic acid A | 130 ± 10 | core.ac.uknih.gov |

| Kojic Acid | 46 | core.ac.uknih.gov |

| Arbutin | 100 | core.ac.uknih.gov |

Detailed kinetic studies specifically for this compound's interaction with tyrosinase are not extensively documented in the available literature. However, the general mechanism for related N-acyl dehydrotyrosine derivatives involves binding to the tyrosinase enzyme, which prevents the conversion of tyrosine into melanin. acs.org For similar compounds, it has been suggested that the carboxylic acid group may enhance inhibition by interacting with the copper ions located in the active site of the tyrosinase enzyme. The family of thalassotalic acids shares a common dehydrotyrosine core derivatized with a long alkyl chain via an amide bond, which is crucial for their inhibitory activity. acs.org

Comparative Efficacy with Established Tyrosinase Inhibitors (e.g., Kojic Acid, Arbutin)

Exploration of Other Reported Biological Activities in Research Models

Beyond tyrosinase inhibition, research into related compounds suggests other potential biological activities.

While direct studies on the antibacterial properties of this compound are limited, the broader class of N-acyl amino acids and fatty acids is known for its antibacterial activity against a range of pathogens. nih.gov The marine bacterium from which the thalassotalic acids were first isolated, Thalassotalea sp. PP2-459, was initially investigated because it demonstrated quorum quenching capabilities against certain pathogens relevant to aquaculture. core.ac.uk Quorum quenching disrupts bacterial cell-to-cell communication, which can in turn inhibit virulence. This suggests that compounds produced by this bacterium may have antimicrobial potential.

The specific effect of this compound on biofilm formation has not been reported. However, research on related molecules provides some context. One study noted that a related N-acylamino acid, known as G2112, actually promoted biofilm formation in a particular bacterial strain. researcher.life Conversely, the quorum quenching ability of the source bacterium, Thalassotalea sp. PP2-459, implies a potential role in disrupting processes like biofilm formation, which are often regulated by quorum sensing. core.ac.uk These findings indicate that the influence of N-acyl amino acids on biofilms may be complex and specific to the compound and bacterial species .

Antibacterial Activities of Related N-Acyl Amino Acids

Cellular and Subcellular Mechanisms of Action in Model Systems (excluding human clinical data)

The primary molecular mechanism of action attributed to this compound is the direct inhibition of the enzyme tyrosinase. jfda-online.com Tyrosinase is a copper-containing enzyme that plays a critical role in the initial, rate-limiting steps of melanin biosynthesis. riken.jpresearchgate.net By inhibiting this enzyme, this compound interferes with the melanin production pathway. wur.nl

The process of melanogenesis begins with the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), which is subsequently oxidized to dopaquinone. researchgate.net Tyrosinase catalyzes both of these crucial reactions. researchgate.net Dopaquinone is a highly reactive intermediate that spontaneously undergoes a series of reactions to form melanin. bindingdb.org The inhibitory action of this compound on tyrosinase effectively blocks this cascade, leading to a reduction in melanin synthesis. wur.nl

Structurally, this compound is an N-acyl dehydrotyrosine derivative. jfda-online.com Research on this class of compounds suggests that specific structural features are crucial for their tyrosinase inhibitory activity. The presence of a carboxylic acid group and a straight aliphatic chain is believed to enhance the enzymatic inhibition. jfda-online.com It has been hypothesized that the longer N-dodecanoyl (C12) acyl chain of this compound may improve interaction with cellular membranes, although this specific aspect requires further experimental validation. wur.nl

To date, published research has predominantly focused on the direct enzymatic inhibition by this compound. Detailed studies on other potential cellular or subcellular mechanisms, such as the regulation of gene expression for tyrosinase or other melanogenesis-related proteins (e.g., MITF, TRP-1, TRP-2), have not been reported in the scientific literature.

In Vitro and In Vivo (Non-Human) Research Models for Biological Evaluation

The biological evaluation of this compound has been conducted using specific in vitro models. However, there is no information available in the scientific literature regarding in vivo (non-human) studies for this specific compound.

The principal in vitro model used to characterize the biological activity of this compound is the enzymatic assay for tyrosinase inhibition. jfda-online.com This cell-free assay directly measures the compound's ability to inhibit the catalytic activity of purified tyrosinase, typically isolated from mushrooms (mushroom tyrosinase).

In this assay, the enzyme's activity is monitored in the presence of its substrate (e.g., L-DOPA or L-tyrosine) and varying concentrations of the inhibitor. researchgate.net The formation of dopachrome (B613829), a colored intermediate in the melanin pathway, is measured spectrophotometrically to determine the rate of the enzymatic reaction. mdpi.com The inhibitory potency of the compound is quantified as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The tyrosinase inhibitory activity of this compound and its structural analogs, Thalassotalic acid A and B, which were co-isolated from the marine bacterium Thalassotalea sp. PP2-459, have been determined using this method. jfda-online.com Their potency is often compared to that of well-known tyrosinase inhibitors used as positive controls, such as kojic acid and arbutin. uri.edu

While cellular models, such as the murine melanoma B16F10 cell line, are commonly used to assess the anti-melanogenic effects of compounds by measuring melanin content and intracellular tyrosinase activity, specific studies detailing the use of these models for this compound have not been reported. mdpi.comnih.gov

Table 1: In Vitro Tyrosinase Inhibition by Thalassotalic Acids

| Compound | Source Organism | IC₅₀ (µM) | Reference Compounds | IC₅₀ (µM) |

| This compound | Thalassotalea sp. PP2-459 | 280 | Kojic acid | 46 uri.edu |

| Thalassotalic acid A | Thalassotalea sp. PP2-459 | 130 jfda-online.comuri.edu | Arbutin | 100 uri.edu |

| Thalassotalic acid B | Thalassotalea sp. PP2-459 | 470 jfda-online.com |

As of the current body of scientific literature, no in vivo research models have been reported for the biological evaluation of this compound. Studies involving animal models, which are crucial for understanding the efficacy and metabolic fate of a compound in a whole organism, have not yet been published for this specific molecule.

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophore Features Essential for Tyrosinase Inhibition

The core structure of thalassotalic acids, which includes a dehydrotyrosine moiety linked to an aliphatic chain via an amide bond, presents key features for tyrosinase inhibition. acs.org The pharmacophore, the essential arrangement of functional groups for biological activity, is thought to involve the carboxylic acid group and the hydrophobic aliphatic chain. researchgate.net The dehydrotyrosine core provides a rigid scaffold, positioning these key interacting groups for optimal binding to the tyrosinase active site. nih.gov

Studies on related compounds and synthetic analogues suggest that the presence of metal-chelating groups can enhance inhibitory activity. rollins.edu This is significant because tyrosinase is a copper-containing enzyme, and chelation of the copper ions in the active site is a known mechanism of inhibition for compounds like kojic acid. acs.org While Thalassotalic acid C itself doesn't possess a classic strong metal-chelating group, the carboxylic acid and amide functionalities may contribute to interactions with the enzyme's active site.

Impact of Aliphatic Chain Length and Branching on Biological Activity

The length and structure of the N-acyl chain have a significant impact on the tyrosinase inhibitory activity of thalassotalic acid analogues. This compound possesses an N-dodecanoyl (C12) chain. It has been hypothesized that a longer acyl chain improves interaction with the cell membrane.

A concise and modular synthesis has enabled the creation of thalassotalic acids A-C and two unnatural analogues, allowing for further SAR studies. nih.govacs.org This research confirmed the inhibitory data of the natural products and identified synthetic analogues with greater potency. nih.govacs.org For instance, a synthetic analogue with a C10 chain demonstrated a favorable balance between hydrophobicity and solubility, suggesting an optimal chain length for activity. Another study found that a synthetic analogue, compound 7, with a different aliphatic chain, exhibited an IC50 value of 65 μM, making it more potent than Thalassotalic acid A (IC50 = 130 μM). acs.org

These findings underscore the critical role of the aliphatic chain in modulating the biological activity of this class of compounds. The hydrophobicity imparted by the chain likely facilitates access to the enzyme's active site, which may be located in a hydrophobic pocket.

Significance of the Carboxylic Acid Moiety for Enzyme Inhibition

The carboxylic acid group is a crucial feature for the tyrosinase inhibitory activity of thalassotalic acids. researchgate.net It is suggested that this moiety enhances inhibition by interacting with the copper center of the tyrosinase active site. This interaction may contribute to the competitive or mixed-type inhibition observed with some carboxylic acid-containing tyrosinase inhibitors. mdpi.com

Role of the Dehydrotyrosine Core and Aromatic Substitutions on Activity

The dehydrotyrosine core serves as the central scaffold for thalassotalic acids. nih.gov This non-proteinogenic amino acid features a double bond between the alpha and beta carbons, which imparts a degree of rigidity to the molecule. This structural feature is important for orienting the key functional groups—the carboxylic acid and the aliphatic chain—for effective binding to tyrosinase.

While specific studies on aromatic substitutions on the dehydrotyrosine core of this compound are not detailed in the provided results, research on other tyrosinase inhibitors highlights the importance of the phenolic hydroxyl group. In many flavonoids, for example, the presence and position of hydroxyl groups on the aromatic rings are critical for potent inhibition. mdpi.com It is plausible that modifications to the phenolic hydroxyl of the dehydrotyrosine core, such as methylation or glycosylation, could significantly impact the inhibitory activity of this compound analogues. mdpi.com

Design and Synthesis of Optimized Analogues Based on SAR Data

The development of a concise and modular synthetic route for thalassotalic acids has been a significant advancement, paving the way for the design and synthesis of optimized analogues. nih.govacs.orgacs.org This synthetic strategy allows for diversity at three key positions, enabling a systematic exploration of the SAR. acs.org

Based on the initial SAR findings, research has focused on synthesizing analogues with modifications to the aliphatic chain and potentially the aromatic core to enhance potency. rollins.edu For example, the synthesis of analogues with varying chain lengths has already identified compounds with improved activity compared to the natural products. acs.org The modular nature of the synthesis allows for the incorporation of different fatty acids to vary the chain length and branching, as well as the potential to introduce different amino acid cores to explore the role of the dehydrotyrosine scaffold. nih.govacs.org This approach has successfully produced more potent synthetic analogues, with IC50 values as low as 65 μM. nih.govacs.org

Computational Chemistry Approaches in SAR Elucidation

Computational tools are increasingly being utilized to understand and predict the SAR of tyrosinase inhibitors. researchgate.netresearchgate.net Molecular docking and pharmacophore modeling, for instance, can provide valuable insights into how these molecules interact with the tyrosinase active site. researchgate.net

For related compounds, computational studies have helped to construct reliable pharmacophore models that identify the crucial functional groups for inhibition. researchgate.net In the context of thalassotalic acids, computational modeling could be used to:

Predict the binding modes of different analogues within the tyrosinase active site.

Explain the observed differences in activity based on aliphatic chain length and branching.

Guide the design of new analogues with enhanced inhibitory potential.

The synergy between synthetic chemistry and computational modeling is a powerful strategy for accelerating the discovery and optimization of novel tyrosinase inhibitors based on the this compound scaffold. researchgate.net

Advanced Analytical and Bioanalytical Methodologies for Research

Quantitative Analysis of Thalassotalic Acid C in Research Samples

Quantitative analysis is fundamental to determining the exact amount of a specific compound within a sample, a critical step in pharmacological studies, biosynthetic pathway elucidation, and production optimization. ebsco.com For this compound, a derivative of N-acyl dehydrotyrosine, a combination of chromatographic and spectroscopic methods is employed for accurate quantification in various research samples, such as bacterial cultures or purified extracts.

High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used method for this purpose. researchgate.net The separation is typically achieved on a reversed-phase C18 column, which separates compounds based on their hydrophobicity. researchgate.net The dehydrotyrosine core in this compound contains a chromophore that absorbs UV light, with reported absorption peaks for related compounds at 210 and 280 nm, allowing for detection and quantification. For complex matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) offers superior selectivity and sensitivity. By monitoring the specific mass-to-charge ratio (m/z) of this compound, LC-MS can accurately quantify the compound even in the presence of co-eluting impurities. mdpi.com High-Resolution Mass Spectrometry (HRMS) is particularly valuable, as it provides highly accurate mass measurements, which aids in the definitive identification and quantification of the analyte. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy, specifically quantitative NMR (qNMR), can also be used as a primary method for quantification without the need for an identical standard, by comparing the integral of a specific proton signal of this compound against a certified internal standard of known concentration.

Table 1: Methodologies for Quantitative Analysis of this compound and Related Compounds

| Technique | Principle | Advantages | Common Application |

|---|---|---|---|

| HPLC-UV | Separates compounds based on polarity, followed by detection via UV absorbance. researchgate.net | Robust, cost-effective, widely available. | Quantifying major constituents in extracts and monitoring reaction progress. |

| LC-MS/MS | Combines HPLC separation with mass spectrometry for highly selective detection and quantification. sciex.com | High sensitivity and selectivity, suitable for complex matrices. | Measuring compound concentrations in bacterial fermentation broths and biological samples. |

| HRMS | Provides highly accurate mass data, confirming elemental composition. nih.gov | Unambiguous compound identification, reduces matrix interference. | Dereplication and quantification in natural product discovery. mdpi.com |

| qNMR | Measures the concentration of a substance by comparing its NMR signal intensity to that of a known standard. | Primary analytical method, does not require an identical analyte standard, high precision. | Purity assessment of isolated compounds and certification of reference materials. |

Application of Mass Spectrometry-Based Molecular Networking for Metabolite Discovery and Profiling

Mass spectrometry (MS)-based molecular networking has emerged as a powerful strategy in natural product research for the rapid dereplication of known compounds and the discovery of new analogues. geomar.de This computational approach organizes MS/MS fragmentation data into visual networks, where clusters of nodes represent structurally related molecules. nih.govucsd.edu This technique has been instrumental in profiling metabolites from bacterial sources, including those that produce compounds structurally related to this compound. researchgate.net

In studies of bacteria from the genera Massilia and Corallococcus, molecular networking was used to analyze the secondary metabolome, leading to the guided isolation of new acyl amino acids, named kyonggic acids, which are related to this compound. researchgate.netresearchgate.net The methodology involves acquiring MS/MS data from crude bacterial extracts and uploading them to a platform like the Global Natural Product Social Molecular Networking (GNPS) environment. The platform's algorithms compare the fragmentation patterns (MS/MS spectra) of all detected ions. Molecules that fragment in similar ways are presumed to be structurally related and are connected in the network. nih.gov

This approach allows researchers to quickly visualize the chemical diversity of an extract, identify clusters of known compounds by matching spectra to libraries, and pinpoint novel analogues that warrant further investigation. For this compound research, this can accelerate the discovery of new derivatives with potentially improved tyrosinase inhibitory activity directly from bacterial cultures, bypassing the laborious process of isolating every single compound. researchgate.netcolab.ws

High-Throughput Screening Assays for Identification of Bioactive Analogues

High-Throughput Screening (HTS) is a drug discovery process that utilizes automation to rapidly test thousands to millions of compounds for a specific biological activity. chemcopilot.com For this compound, which was identified as a tyrosinase inhibitor, HTS assays are crucial for screening libraries of its synthetic or natural analogues to find more potent inhibitors. nih.govnih.govmdpi.com

The primary HTS assay for this purpose is a tyrosinase inhibition assay, which can be adapted to a microplate format (e.g., 96- or 384-well plates). assaygenie.com In a typical assay, the enzyme tyrosinase is incubated with its substrate, L-DOPA, which it converts to dopaquinone. Dopaquinone subsequently auto-oxidizes to form dopachrome (B613829), a colored product that can be measured spectrophotometrically at approximately 475 nm. When an inhibitory compound like this compound or its analogues is present, the rate of dopachrome formation decreases. The potency of the inhibitor is typically expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The development of a concise and modular synthesis for Thalassotalic acids A-C has enabled the creation of unnatural analogues. nih.gov These analogues can be systematically screened using HTS to establish a structure-activity relationship (SAR), identifying the chemical features essential for potent tyrosinase inhibition. For instance, initial findings suggest that the carboxylic acid and the straight aliphatic chain are important for the inhibitory activity of this class of compounds. mdpi.comresearchgate.net HTS allows for the rapid testing of analogues with modified chain lengths or altered functional groups to optimize bioactivity. nih.gov

Table 2: Tyrosinase Inhibitory Activity of Thalassotalic Acids and Standard Inhibitors

| Compound | IC₅₀ (μM) | Source/Type |

|---|---|---|

| Thalassotalic acid A | 130 nih.govmdpi.com | Marine Bacterium (Thalassotalea sp.) |

| Thalassotalic acid B | 470 mdpi.com | Marine Bacterium (Thalassotalea sp.) |

| This compound | 280 mdpi.com | Marine Bacterium (Thalassotalea sp.) |

| Potent Synthetic Analogue | 65 nih.gov | Synthetic |

| Arbutin | 100 nih.gov | Standard Inhibitor |

Microfluidic and Miniaturized Analytical Platforms for Research Applications

Microfluidic and miniaturized analytical platforms, often called "lab-on-a-chip" systems, integrate multiple laboratory functions onto a single chip, manipulating minute volumes of fluid in the nanoliter to picoliter range. spectroscopyonline.comnih.gov While specific applications of these platforms for this compound are not yet documented, their potential in advancing research on this compound is significant. These systems offer advantages such as reduced consumption of expensive reagents, faster analysis times, increased throughput, and enhanced automation. spectroscopyonline.com

For research on this compound, microfluidic devices could be designed for several applications:

High-Throughput Screening: Miniaturized screening platforms can perform thousands of tyrosinase inhibition assays simultaneously, using significantly less enzyme, substrate, and test compound (e.g., novel synthetic analogues) than conventional microplate-based HTS. nih.gov This reduces costs and allows for the screening of much larger compound libraries.

Quantitative Analysis: Microfluidic chips can be integrated with separation techniques like liquid chromatography and detection methods such as mass spectrometry. frontiersin.org This would enable the rapid, automated, and sensitive quantification of this compound from small-volume samples like micro-scale bacterial cultures.

Enzyme Kinetics: The precise fluid control in microfluidic systems allows for detailed studies of enzyme kinetics. The interaction between tyrosinase and this compound could be investigated under various conditions to precisely determine kinetic parameters, providing deeper insights into its mechanism of inhibition.

Biosynthesis Studies: These platforms can be used to cultivate microorganisms in controlled microenvironments, allowing researchers to study the production of this compound in real-time and under various stimuli, using only a small number of cells.

The adoption of these miniaturized analytical platforms promises to accelerate the pace of research, from the discovery of new bioactive analogues to detailed mechanistic studies of this compound. taylorfrancis.com

Research Applications and Future Perspectives

Thalassotalic Acid C as a Biochemical Probe for Tyrosinase Function and Melanogenesis Pathways

This compound and its related compounds serve as valuable biochemical probes for investigating the function of tyrosinase and the intricate pathways of melanogenesis. nih.govresearchgate.net Tyrosinase is a key, rate-limiting enzyme in the synthesis of melanin (B1238610), the pigment responsible for coloration in skin and hair. wikipedia.orgdovepress.com It catalyzes the initial steps of this process, including the hydroxylation of L-tyrosine to L-DOPA. nih.govmdpi.com By inhibiting tyrosinase, compounds like this compound allow researchers to modulate melanin production and study the downstream effects on the melanogenesis pathway. nih.govresearchgate.net

The inhibitory activity of thalassotalic acids against tyrosinase has been quantified, with this compound exhibiting an IC50 value of 280 ± 10 μM. nih.gov This inhibitory effect is thought to be influenced by the presence of a carboxylic acid and a linear aliphatic chain in its structure. researchgate.net The ability to modulate tyrosinase activity makes these compounds useful tools for dissecting the molecular mechanisms that regulate pigmentation. nih.govresearchgate.net

| Compound | IC50 Value (μM) on Tyrosinase | Source Organism |

| Thalassotalic acid A | 130 ± 10 | Thalassotalea sp. PP2-459 |

| Thalassotalic acid B | 470 ± 10 | Thalassotalea sp. PP2-459 |

| This compound | 280 ± 10 | Thalassotalea sp. PP2-459 |

| Kojic Acid (Control) | 46 ± 2 | Fungal metabolites |

| Arbutin (Control) | 100 ± 10 | Plant sources |

Data sourced from Deering et al. (2016). nih.gov

Precursor in the Synthesis of Novel Bioactive Compounds and Derivatives

The chemical scaffold of this compound provides a foundation for the synthesis of novel bioactive compounds and derivatives. nih.govacs.org A concise and modular synthesis has been developed, enabling the production of not only the natural thalassotalic acids A-C but also unnatural analogs. nih.govacs.orgresearchgate.net This synthetic route is crucial for creating a variety of related molecules to explore structure-activity relationships. nih.govacs.org By modifying the N-acyl chain and other functional groups, researchers can generate derivatives with potentially enhanced potency or altered biological targets. nih.govacs.org The synthesis has also confirmed the identity and inhibitory data of the naturally occurring thalassotalic acids. nih.govacs.org This opens avenues for developing new molecules for various research applications, including the development of more potent enzyme inhibitors. nih.govacs.orgresearchgate.net

Biotechnological Optimization of Producer Strains for Enhanced Production

To overcome the supply limitations often encountered with marine natural products, biotechnological approaches are being explored to enhance the production of this compound. unina.it This involves optimizing the cultivation conditions of the producer strain, Thalassotalea sp. PP2-459. unina.itresearchgate.net Techniques such as metabolic engineering and precursor-directed biosynthesis are promising strategies. hilarispublisher.com For instance, supplementing the culture medium with analogs of the N-acyl side chain could potentially increase the yield of specific thalassotalic acid derivatives. Furthermore, genetic manipulation of the biosynthetic gene clusters responsible for producing these compounds could lead to significantly higher production levels. unina.ithilarispublisher.com

Role in Understanding Marine Microbial Chemical Ecology and Natural Product Discovery

The discovery of this compound from Thalassotalea sp. PP2-459, a bacterium isolated from a marine bivalve, underscores the importance of marine microbial chemical ecology in natural product discovery. nih.govresearchgate.netunina.itresearchgate.nethilarispublisher.comsustainability-directory.comoup.com Marine organisms, particularly microbes, are a rich source of structurally diverse and biologically active secondary metabolites. oup.com The production of compounds like this compound is likely a result of evolutionary adaptations to the unique and often extreme conditions of the marine environment. hilarispublisher.commdpi.com Studying the ecological roles of these compounds, such as their potential involvement in chemical defense or signaling, provides valuable insights into the complex interactions within marine ecosystems. taylorfrancis.com This understanding can, in turn, guide the discovery of new bioactive molecules from underexplored marine habitats. nih.govresearchgate.netunina.itresearchgate.nethilarispublisher.comsustainability-directory.comoup.com

Emerging Research Directions in Drug Discovery Scaffolds (excluding clinical development)

The N-acyldehydrotyrosine core of this compound represents a promising scaffold for drug discovery research, independent of any progression towards clinical trials. naturalproducts.net Its demonstrated ability to inhibit tyrosinase suggests that this molecular framework can be adapted to target other enzymes. researchgate.net The modular nature of its synthesis allows for the creation of libraries of analogs with diverse chemical properties. nih.govacs.org These libraries can then be screened against a wide range of biological targets to identify new lead compounds for various therapeutic areas. The inherent bioactivity of this natural product makes it an attractive starting point for medicinal chemistry efforts aimed at developing novel research tools and potential therapeutic leads.

Sustainable Production Strategies for Marine Natural Products

The production of this compound highlights the broader challenge and opportunity of sustainably sourcing marine natural products. frontiersin.orgsustainability-directory.com Traditional harvesting of marine organisms is often not feasible or environmentally responsible. frontiersin.org Therefore, biotechnological methods are crucial for a sustainable supply. unina.itsustainability-directory.com Fermentation of the producing microorganism, Thalassotalea sp. PP2-459, offers a renewable and controlled method for obtaining this compound. oup.commdpi.com Further advancements in synthetic biology, such as the expression of the relevant biosynthetic genes in a heterologous host, could provide an even more scalable and sustainable production platform. unina.ithilarispublisher.com These strategies not only ensure a consistent supply of the compound for research but also help to conserve marine biodiversity. sustainability-directory.comfrontiersin.org

Q & A

Q. What are the critical structural features of Thalassotalic acid C, and how do they influence its physicochemical properties?

this compound (N-(nonanoyl)-2,3-(Z)-dehydrotyrosine) contains a nonanoyl chain, a (Z)-configured dehydrotyrosine moiety, and aromatic and hydroxyl groups. Key properties include a logP of 3.68 (indicating moderate lipophilicity), hydrogen bond donors (3), and acceptors (5), which influence solubility and interaction with biological targets. The planar aromatic ring and conjugated double bond system contribute to UV absorbance, useful in spectroscopic characterization .

Q. What experimental methods are essential for validating the identity and purity of newly synthesized this compound?

- Nuclear Magnetic Resonance (NMR): Confirm stereochemistry (e.g., Z-configuration via coupling constants) and acyl chain integration.

- High-Resolution Mass Spectrometry (HR-MS): Match observed mass (exact mass: 319.178359) to theoretical values.

- Chromatography: Use HPLC/LC-MS to assess purity, leveraging retention time and UV profiles .

- X-ray Crystallography (if applicable): Resolve ambiguous stereochemistry .

Q. How can researchers address inconsistencies in reported biological activities of this compound analogs across studies?

- Standardize Assay Conditions: Control variables like pH, temperature, and enzyme source (e.g., mushroom vs. human tyrosinase in inhibition studies).

- Validate Compound Integrity: Re-test synthesized batches using orthogonal analytical methods (e.g., NMR, LC-MS).

- Statistical Meta-Analysis: Pool data from multiple studies to identify trends while accounting for methodological heterogeneity .

Advanced Research Questions

Q. What strategies optimize the synthetic yield of this compound using Horner-Wadsworth-Emmons (HWE) reactions?

- Reaction Solvent Optimization: Use non-polar solvents (e.g., THF) to favor Z-selectivity, as demonstrated in the 55% yield synthesis of Thalassotalic acid B .

- Catalyst Screening: Test Lewis acids (e.g., MgCl₂) to enhance reaction efficiency.

- Purification: Employ flash chromatography with gradient elution (hexane/ethyl acetate) to isolate the (Z)-isomer .

Q. How can computational modeling predict the interaction between this compound and tyrosinase?

- Molecular Docking: Use software like AutoDock Vina to simulate binding poses, focusing on copper-binding sites in tyrosinase’s active pocket.

- MD Simulations: Assess stability of ligand-receptor complexes over time.

- QSAR Studies: Correlate substituent modifications (e.g., acyl chain length) with inhibitory IC₅₀ values from in vitro assays .

Q. What methodologies reconcile discrepancies in logP values reported for this compound derivatives?

- Experimental Validation: Compare shake-flask vs. chromatographic (e.g., HPLC-k′) methods.

- Computational Refinement: Apply atomistic simulations (e.g., COSMO-RS) to predict partitioning behavior, adjusting for solvent effects .

Methodological and Reproducibility Considerations

Q. How should researchers design studies to ensure reproducibility in this compound synthesis and characterization?

- Detailed Protocols: Document reaction conditions (e.g., stoichiometry, temperature) and purification steps (e.g., column parameters).

- Data Sharing: Deposit raw NMR, MS, and chromatographic data in repositories like PubChem (CID: listed in ) or Zenodo, with DOI links in publications .

- Cross-Validation: Collaborate with independent labs to replicate key findings .

Q. What statistical approaches are suitable for analyzing clustered data in this compound bioactivity studies?

- Mixed-Effects Models: Account for nested observations (e.g., multiple assays per batch) to avoid inflated Type I errors.

- Bootstrapping: Estimate confidence intervals for IC₅₀ values when sample sizes are small .

Structural and Functional Analysis

Q. How do modifications to the acyl chain length in this compound analogs affect tyrosinase inhibition?

- In Vitro Assays: Test analogs with varying chain lengths (C6–C12) against recombinant human tyrosinase.

- Hydrophobic Interactions: Longer chains may enhance binding to hydrophobic pockets but reduce solubility.

- SAR Trends: Compare results with Thalassotalic acid A (C10 chain, IC₅₀ = 4.02 μM) to identify optimal chain length .

Q. What role do aromatic stacking interactions play in the stability of this compound-protein complexes?

- Crystallography: Resolve 3D structures of ligand-bound tyrosinase to identify π-π interactions.

- Fluorescence Quenching: Monitor tryptophan residue environments upon ligand binding .

Data and Literature Integration

Q. How can systematic reviews integrate heterogeneous data on this compound’s ecological roles?

- PICOS Framework: Define Population (marine microbes), Intervention (biosynthesis pathways), Comparators (other N-acyl amino acids), Outcomes (signaling activity), and Study types (in vitro/in situ).

- Meta-Regression: Explore environmental factors (e.g., salinity, temperature) influencing production .

Q. What guidelines ensure ethical citation practices when referencing this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.